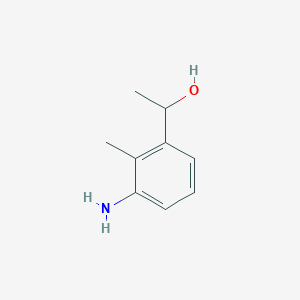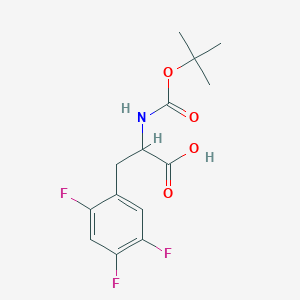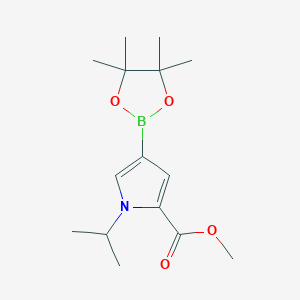
1-(3-Amino-2-methylphenyl)ethan-1-ol
Vue d'ensemble
Description
“1-(3-Amino-2-methylphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . It is also known as “2-amino-2-(3-methylphenyl)ethan-1-ol” and "1-(2-amino-3-methylphenyl)ethan-1-ol" .
Synthesis Analysis
The synthesis of this compound involves the use of transaminases . Transaminases are capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine . ATA-025 was found to be the best enzyme for this bioconversion, and dimethylsulfoxide (10% V/V) was the best co-solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,10H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound undergoes a chiral selective transamination reaction . The variables such as enzyme loading, substrate loading, temperature, and pH were optimized for maximum conversion with good product formation and higher yield .Physical And Chemical Properties Analysis
The compound is a solid . The storage temperature is 4°C .Applications De Recherche Scientifique
Synthesis and Characterization
1-(3-Amino-2-methylphenyl)ethan-1-ol and its derivatives have been synthesized and characterized in various studies. For instance, Schiff base ligands derived from reactions involving similar compounds have been synthesized, and their metal complexes prepared. The structures of these ligands and their complexes were characterized using techniques such as NMR, FTIR, UV-Vis, and elemental analysis. These compounds have shown potential as drug candidates due to their DNA binding activities, which were further supported by docking studies (Kurt et al., 2020).
Antitumor Activity
Tertiary aminoalkanol hydrochlorides, synthesized from compounds structurally related to 1-(3-Amino-2-methylphenyl)ethan-1-ol, have been tested for their biological properties, particularly for antitumor activity. The synthesis involved nucleophilic addition of Grignard reagents to an amino ketone precursor, leading to the production of these compounds. Their structures were confirmed by NMR and IR spectra, and they exhibited significant antitumor activity in vitro (Isakhanyan et al., 2016).
Catalytic Activities
Studies have also explored the catalytic activities of complexes involving amino-azo-phenol ligands similar to 1-(3-Amino-2-methylphenyl)ethan-1-ol derivatives. Ruthenium and palladium complexes incorporating these ligands were synthesized and characterized. These complexes exhibited catalytic activity towards various organic reactions, including Suzuki, Heck, and Cyanation reactions, showcasing their potential utility in synthetic chemistry (Pattanayak et al., 2015).
Enantioselective Synthesis
Enzymatic and chemical methods have been employed for the enantioselective synthesis of compounds containing the 1-(3-Amino-2-methylphenyl)ethan-1-ol moiety. These methods are crucial for producing optically active intermediates used in the synthesis of pharmaceuticals and bioactive molecules. For example, Ir-catalyzed allylic aminations have been used to produce optically active amino alcohols, which serve as key intermediates in the synthesis of various cyclic beta-amino alcohol derivatives (Lee et al., 2007).
Mécanisme D'action
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Orientations Futures
The compound synthesized by the green, facile, and novel enzymatic approach with an optimized process could be used for the synthesis of different active pharmaceutical entities . The findings of ‘What If’ studies performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results .
Propriétés
IUPAC Name |
1-(3-amino-2-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVURQOFYBCCHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-2-methylphenyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/structure/B3100247.png)
![[3-(3,4-Dichlorophenyl)-1-adamantyl]methylamine](/img/structure/B3100255.png)











